(S)-哌啶-3-醇

描述

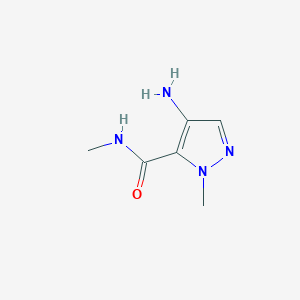

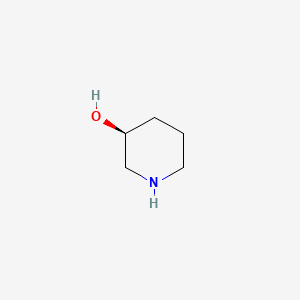

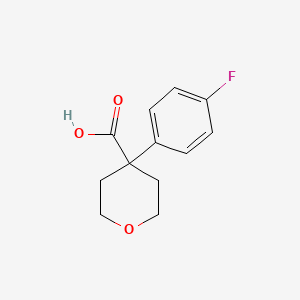

(S)-piperidin-3-ol is a chiral piperidine alkaloid, which is a class of organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. Piperidine alkaloids are known for their presence in various plant species and for their diverse range of biological activities. The specific stereochemistry of (S)-piperidin-3-ol indicates that it is the enantiomer with a particular three-dimensional arrangement, which can be crucial for its biological activity and synthesis.

Synthesis Analysis

The synthesis of (S)-piperidin-3-ol has been achieved through a highly enantiospecific, azide-free method that provides excellent yield. The critical step in this synthesis involves the enantiospecific ring openings of enantiomerically pure epoxides derived from (R)- and (S)-2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-diones with the diethyl malonate anion followed by decarboxylation . This method provides a practical route to synthesize both enantiomers of piperidin-3-ol, which is significant for producing the compound in its pure form for potential applications.

Molecular Structure Analysis

The molecular structure of (S)-piperidin-3-ol is characterized by its piperidine backbone and the presence of a hydroxyl group at the third carbon. The stereochemistry at this position is crucial as it defines the (S)-enantiomer. The precise three-dimensional arrangement of the atoms within the molecule is essential for its interaction with biological targets and can influence the compound's pharmacological properties.

Chemical Reactions Analysis

(S)-piperidin-3-ol can participate in various chemical reactions typical of piperidine alkaloids and alcohols. Its reactivity is influenced by the presence of the hydroxyl group, which can undergo reactions such as esterification, etherification, and oxidation. The piperidine ring can also engage in reactions such as alkylation, acylation, and the formation of various derivatives through substitution at the nitrogen atom or other positions on the ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-piperidin-3-ol are influenced by its molecular structure. As an alcohol, it is expected to have a higher boiling point than its hydrocarbon counterpart due to hydrogen bonding. The presence of the piperidine ring contributes to its basicity, and the chiral center at the third carbon has implications for its optical activity. These properties are essential for understanding the compound's behavior in different environments and for its potential applications in pharmaceuticals and chemical synthesis.

科学研究应用

1. 神经和精神应用

- 行为调节:早期研究表明哌啶衍生物在治疗精神疾病方面具有潜力,假设哌啶可能是调节行为的内源性精神活性剂 (Abood、Rinaldi 和 Eagleton,1961 年)。

2. 癌症治疗和药理学

- 抑制癌细胞生长:哌啶生物碱已显示出抑制血管生成的潜力,血管生成是肿瘤生长和转移的关键过程。例如,衍生自哌啶-3-醇的化合物对人脐静脉内皮细胞的管形成表现出抑制作用,表明具有抗血管生成特性 (Wu 等人,2022 年)。

- 抗癌特性:哌啶及其衍生物(如胡椒碱)已显示出对各种类型癌症(包括乳腺癌、前列腺癌和肺癌)的治疗潜力,通过调节 STAT-3 和 NF-κB 等关键信号通路 (Mitra 等人,2022 年)。

3. 抗菌和抗病毒特性

- 抑制病原体活性:哌啶化合物已被研究其抗菌特性。例如,发现哌啶能有效防止沙门氏菌侵入肠上皮细胞并在受感染小鼠中提高存活率,表明其在抗菌策略中的潜力 (Köhler 等人,2002 年)。

4. 神经递质研究

- 调节神经递质活性:对哌啶-3-醇特定衍生物的研究表明它们具有影响神经递质活性的潜力。发现某些化合物对多巴胺、血清素和去甲肾上腺素转运蛋白表现出不同程度的亲和力,这可能与治疗抑郁症和多动症等神经系统疾病有关 (Kharkar 等人,2009 年)。

属性

IUPAC Name |

(3S)-piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWOSRSKDCZIFM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-piperidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1276603.png)

![4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1276604.png)

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276609.png)